1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide
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Overview
Description
The compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds are known to be G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .Chemical Reactions Analysis
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as GIRK1/2 activators . This suggests that it has a high reactivity and potential for use in biological applications.Scientific Research Applications
Molecular Interactions and Pharmacophore Models
Research on structurally similar compounds has explored their molecular interactions with biological receptors. For instance, studies have detailed the conformational analysis and molecular docking of specific antagonists to the CB1 cannabinoid receptor, revealing insights into the steric and electrostatic requirements for binding and activity. These studies contribute to understanding the pharmacophore models for receptor-ligand interactions, offering a foundation for developing new therapeutics targeting cannabinoid receptors and potentially other G protein-coupled receptors (GPCRs) (Shim et al., 2002).
Synthesis of Heterocyclic Compounds
Another area of significant interest is the synthesis of novel heterocyclic compounds, which are crucial in medicinal chemistry for creating new therapeutic agents. Studies have demonstrated innovative methods to synthesize isoxazolines, isoxazoles, and other heterocyclic derivatives through various chemical reactions, highlighting the versatility of pyrazole-based compounds in synthesizing diverse molecular architectures with potential biological activities (Rahmouni et al., 2014).
Enzyme Inhibitory Activities
The enzyme inhibitory activities of thiophene-based heterocyclic compounds have been evaluated, demonstrating their potential as enzyme inhibitors. These studies often involve molecular docking to predict the interaction of compounds with enzyme active sites, providing insights into the design of inhibitors for enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), which are targets for treating various diseases including Alzheimer's and cancer (Cetin et al., 2021).
Antimicrobial and Antiviral Activities
Furthermore, pyrimidine derivatives, closely related to pyrazole-based compounds, have shown antimicrobial and antiviral activities, suggesting the potential of such molecules in developing new antimicrobial agents. The synthesis and characterization of these compounds, followed by the evaluation of their biological activities, are critical steps in drug discovery processes (Rathod & Solanki, 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. GIRK channels are involved in numerous physiological processes and potential therapeutic targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds . These properties impact the compound’s bioavailability and effectiveness.
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific physiological context .
Future Directions
Biochemical Analysis
Biochemical Properties
1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide plays a significant role in biochemical reactions by interacting with G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in G protein-coupled receptor (GPCR) signaling pathways, which modulate cellular excitability. The compound acts as an activator of GIRK1/2 channels, enhancing their activity and influencing the flow of potassium ions across the cell membrane . This interaction is crucial for maintaining cellular homeostasis and regulating various physiological processes.
Cellular Effects
This compound affects various types of cells by modulating cell signaling pathways, gene expression, and cellular metabolism. By activating GIRK1/2 channels, the compound influences the membrane potential and excitability of neurons and other excitable cells . This modulation can impact neurotransmitter release, synaptic plasticity, and overall neuronal communication. Additionally, the compound may affect gene expression by altering the activity of transcription factors and other regulatory proteins involved in cellular metabolism and signaling.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to GIRK1/2 channels, leading to their activation . This binding enhances the flow of potassium ions through the channels, resulting in hyperpolarization of the cell membrane. The hyperpolarization reduces the likelihood of action potential generation, thereby modulating cellular excitability. The compound may also interact with other biomolecules, such as enzymes and proteins, to influence cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and metabolic stability, which allows for sustained activity in in vitro and in vivo studies . Long-term exposure to the compound may lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. The degradation of the compound over time can also impact its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK1/2 channels and modulates cellular excitability without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including disruptions in cellular homeostasis and potential damage to tissues. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by various enzymes, leading to the formation of metabolites that may retain some biological activity . These metabolic pathways can influence the compound’s overall efficacy and duration of action. Additionally, the compound may affect metabolic flux and metabolite levels, impacting cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Once inside the cells, the compound may bind to proteins that facilitate its distribution to various cellular compartments. This distribution is crucial for the compound’s activity and effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may play a role in directing the compound to its subcellular destinations. The localization of the compound can influence its interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
1-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S2/c1-13-19-16(22(29)26-7-4-14(5-8-26)20(23)28)11-17(18-3-2-9-32-18)24-21(19)27(25-13)15-6-10-33(30,31)12-15/h2-3,9,11,14-15H,4-8,10,12H2,1H3,(H2,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWPAMPGVYIQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCC(CC4)C(=O)N)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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